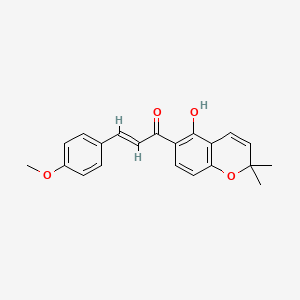

4-Methoxylonchocarpin

Description

This compound has been reported in Millettia pachycarpa and Dorstenia mannii with data available.

Properties

CAS No. |

51589-67-4 |

|---|---|

Molecular Formula |

C21H20O4 |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C21H20O4/c1-21(2)13-12-17-19(25-21)11-9-16(20(17)23)18(22)10-6-14-4-7-15(24-3)8-5-14/h4-13,23H,1-3H3/b10-6+ |

InChI Key |

XEVCTBKORYCFCZ-UXBLZVDNSA-N |

Isomeric SMILES |

CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC=C(C=C3)OC)C |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC=C(C=C3)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

Isolation of 4-Methoxylonchocarpin from Abrus precatorius: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: A comprehensive review of current scientific literature does not confirm the presence of 4-Methoxylonchocarpin in Abrus precatorius. While this plant is a rich source of various phytochemicals, including a diverse range of flavonoids, alkaloids, and terpenoids, specific evidence of this compound isolation from this species is not available in the reviewed scholarly articles. This document, therefore, outlines a generalized workflow for the isolation of flavonoid compounds from Abrus precatorius, which could be adapted for the targeted isolation of this compound should its presence be confirmed in future phytochemical analyses.

I. Introduction to Abrus precatorius Phytochemistry

Abrus precatorius, a member of the Fabaceae family, is well-documented for its diverse chemical constituents.[1][2][3] Various parts of the plant, including the seeds, leaves, and roots, contain bioactive compounds such as:

-

Flavonoids: Quercetin, kaempferol, rutin, apigenin, and various isoflavones have been identified.[1][4]

-

Alkaloids: Abrine, a toxic alkaloid, is notably present in the seeds.[1]

-

Triterpenoids and Saponins: These compounds are also significant constituents of the plant.[5]

The presence of a wide array of flavonoids suggests that a systematic approach could potentially lead to the isolation of other related compounds.

II. Hypothetical Isolation Workflow

The following section details a generalized experimental protocol for the isolation of flavonoid compounds from plant material, which could serve as a foundational methodology for isolating this compound from Abrus precatorius, pending confirmation of its existence within the plant.

Diagram of the General Isolation Workflow:

Caption: Generalized workflow for the isolation of flavonoids.

III. Detailed Experimental Protocols (Generalized)

1. Plant Material Preparation:

-

Collect fresh leaves or seeds of Abrus precatorius.

-

Air-dry the plant material in the shade to prevent the degradation of phytochemicals.

-

Grind the dried material into a coarse powder.

2. Extraction:

-

Perform exhaustive extraction of the powdered plant material using a Soxhlet apparatus or maceration with a suitable solvent such as methanol or ethanol.[5][6]

-

The choice of solvent is critical and should be based on the polarity of the target compound. For flavonoids, alcoholic solvents are generally effective.

3. Fractionation:

-

Concentrate the crude extract under reduced pressure using a rotary evaporator.

-

Subject the concentrated extract to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity. Flavonoids are typically found in the ethyl acetate and butanol fractions.

4. Chromatographic Separation:

-

Subject the flavonoid-rich fraction to column chromatography using silica gel as the stationary phase.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

5. Purification and Characterization:

-

Further purify the isolated fractions using techniques like preparative High-Performance Liquid Chromatography (HPLC).

-

Characterize the pure compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to determine its structure.

IV. Quantitative Data Presentation (Hypothetical)

Should this compound be isolated, the following table structure would be appropriate for presenting the quantitative data.

| Parameter | Value | Method of Determination |

| Yield of Crude Extract | X % (w/w) | Gravimetric |

| Yield of Flavonoid Fraction | Y % (w/w) | Gravimetric |

| Purity of Isolated Compound | Z % | HPLC |

| Molecular Formula | C₂₁H₂₀O₄ | Mass Spectrometry |

| Molecular Weight | 336.38 g/mol | Mass Spectrometry |

| ¹H NMR (CDCl₃, δ ppm) | Hypothetical Data | NMR Spectroscopy |

| ¹³C NMR (CDCl₃, δ ppm) | Hypothetical Data | NMR Spectroscopy |

V. Conclusion and Future Directions

While the isolation of this compound from Abrus precatorius is not yet reported in the scientific literature, the plant's rich flavonoid content suggests that its presence is plausible. The generalized protocols outlined in this guide provide a solid foundation for researchers to explore the phytochemical landscape of Abrus precatorius more deeply. Future research should focus on comprehensive phytochemical screening of different parts of the plant using advanced analytical techniques like LC-MS/MS and GC-MS to identify all constituent compounds, which may confirm the presence of this compound and pave the way for its targeted isolation.

References

An In-depth Technical Guide to 4-Methoxylonchocarpin: Discovery, Characterization, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxylonchocarpin, a naturally occurring chalcone, has garnered significant interest within the scientific community for its diverse biological activities, including notable anti-inflammatory and cytotoxic properties. This technical guide provides a comprehensive overview of the discovery, structural characterization, and biological evaluation of this compound. Detailed experimental protocols for its isolation and key biological assays are presented, alongside a compilation of its quantitative biological data. Furthermore, this guide illustrates the known signaling pathways modulated by this compound, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound, with the systematic IUPAC name (E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-methoxyphenyl)prop-2-en-1-one, is a prenylated chalcone found in various plant species. Chalcones, a class of open-chain flavonoids, are recognized for their broad spectrum of pharmacological effects. The unique structural features of this compound, including a chromene ring and a methoxy-substituted phenyl ring, contribute to its distinct biological profile. This document aims to be a centralized resource for scientific professionals, detailing the foundational knowledge and experimental methodologies related to this promising bioactive compound.

Discovery and Natural Occurrence

This compound has been isolated from several plant species, indicating its distribution across different genera. Its presence has been reported in the seeds of Millettia pachycarpa, a plant used in traditional Chinese medicine.[1] Additionally, it has been identified as a constituent of Dorstenia mannii, Lonchocarpus bussei, and the roots of Abrus precatorius. The repeated isolation of this compound from various medicinal plants underscores its potential as a valuable natural product for further investigation.

Physicochemical and Spectroscopic Characterization

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | PubChem |

| CAS Number | 51589-67-4 | PubChem |

| Molecular Formula | C₂₁H₂₀O₄ | PubChem |

| Molecular Weight | 336.38 g/mol | PubChem |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural backbone of this compound has been unequivocally established through ¹H and ¹³C NMR spectroscopy.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |

| 2 | 77.3 | - |

| 3 | 128.0 | 6.70 (d, 10.0) |

| 4 | 116.8 | 5.64 (d, 10.0) |

| 4a | 113.5 | - |

| 5 | 156.0 | - |

| 6 | 104.5 | 6.40 (s) |

| 7 | 158.0 | - |

| 8 | 106.0 | - |

| 8a | 113.0 | - |

| C=O | 192.5 | - |

| α | 125.3 | 7.57 (d, 13.6) |

| β | 141.3 | 7.64 (d, 13.6) |

| 1' | 128.4 | - |

| 2', 6' | 129.8 | 7.56 (d, 8.0) |

| 3', 5' | 114.4 | 6.93 (d, 8.0) |

| 4' | 161.1 | - |

| 2-CH₃ | 28.2 | 1.45 (s) |

| 4'-OCH₃ | 55.4 | 3.84 (s) |

Data adapted from Ye et al., 2012.[1]

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-inflammatory and cytotoxic effects being the most extensively studied.

Anti-inflammatory Activity

This compound has been shown to possess potent anti-inflammatory properties. A key mechanism of its action involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.

This compound has been demonstrated to inhibit the binding of lipopolysaccharide (LPS) to the TLR4/MD-2 complex on the surface of macrophages. This initial blockade prevents the downstream recruitment of adaptor proteins such as MyD88, ultimately leading to the suppression of NF-κB activation and the reduced production of pro-inflammatory cytokines like TNF-α and IL-6.

Cytotoxic Activity

This compound has demonstrated moderate cytotoxic activity against a panel of human cancer cell lines.

Table 3: Cytotoxic Activity of this compound (IC₅₀ in µM)

| Cell Line | Cancer Type | IC₅₀ (µM) | Source |

| HepG2 | Hepatocellular Carcinoma | > 40 | Ye et al., 2012[1] |

| C26 | Colon Carcinoma | > 40 | Ye et al., 2012[1] |

| LL2 | Lewis Lung Carcinoma | > 40 | Ye et al., 2012[1] |

| B16 | Melanoma | > 40 | Ye et al., 2012[1] |

While the precise molecular mechanism of its cytotoxic action is still under investigation, many chalcones are known to induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and the activation of caspases. Further research is warranted to elucidate the specific signaling cascades affected by this compound in cancer cells.

Experimental Protocols

Isolation of this compound from Millettia pachycarpa

The following is a representative protocol for the isolation of this compound.

References

Spectroscopic Analysis of 4-Methoxylonchocarpin: An In-depth Technical Guide to its NMR Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Methoxylonchocarpin, a naturally occurring chalcone with significant biological activities. This document details its Nuclear Magnetic Resonance (NMR) spectral data, outlines experimental protocols for its analysis, and visualizes its known signaling pathway and the analytical workflow.

Introduction to this compound

This compound, with the chemical formula C₂₁H₂₀O₄, is a flavonoid belonging to the chalcone class.[1] It has been isolated from various plant species, including Millettia pachycarpa and Dorstenia mannii.[1] Structurally, it is (E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-methoxyphenyl)prop-2-en-1-one.[1] Recent studies have highlighted its potential as a therapeutic agent, particularly for its anti-inflammatory and cytotoxic properties. This guide focuses on the detailed analysis of its NMR spectroscopic data, which is fundamental for its structural confirmation and further drug development endeavors.

NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, providing a clear reference for its structural assignment.

Table 1: ¹H NMR Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.09–7.01 | m | 2H | |

| 6.90–6.81 | m | 2H | |

| 4.12–4.06 | m | 1H | |

| 3.76 | s | 3H | |

| 2.92 | dd | 15.6, 7.2 | 1H |

| 2.79 | dd | 15.6, 2.7 | 1H |

| 2.40 | d | 1.0 | 3H |

| 2.10 | s | 3H |

Spectra acquired in CDCl₃ at 400 MHz.

Table 2: ¹³C NMR Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 198.1 | C=O |

| 165.9 | C |

| 160.1 | C |

| 159.3 | C |

| 131.6 | C |

| 127.9 | CH |

| 117.6 | CH |

| 114.9 | CH |

| 55.3 | OCH₃ |

| 38.2 | CH |

| 37.5 | CH₂ |

| 29.8 | CH₃ |

| 19.1 | CH₃ |

Spectra acquired in CDCl₃ at 101 MHz.

Experimental Protocols

This section details the methodologies for the isolation and NMR analysis of this compound.

Isolation of this compound

The isolation of this compound from natural sources typically involves the following steps:

-

Extraction: The plant material is dried, powdered, and extracted with a suitable organic solvent, such as methanol or ethanol.

-

Fractionation: The crude extract is then subjected to fractionation using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate).

-

Chromatography: The fraction containing the compound of interest is further purified using column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

NMR Sample Preparation and Data Acquisition

A standardized protocol for preparing a sample of this compound for NMR analysis is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

NMR spectra are recorded on a spectrometer, for instance, a Bruker Avance 400 MHz instrument.

-

¹H NMR: Acquire the proton spectrum using standard parameters. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

¹³C NMR: Acquire the carbon spectrum. The chemical shifts are reported in ppm relative to the central peak of the CDCl₃ triplet (δ 77.16 ppm).

-

2D NMR: For complete structural elucidation and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), should be performed.

-

Visualizations

The following diagrams illustrate the experimental workflow for NMR analysis and the known signaling pathway affected by this compound.

Biological Activity and Signaling Pathway

This compound has demonstrated significant anti-inflammatory activity. One of its key mechanisms of action involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. It has been shown to attenuate inflammation by inhibiting the binding of lipopolysaccharide (LPS) to TLR4 on macrophages. This inhibition prevents the downstream activation of the nuclear factor-kappa B (NF-κB) signaling cascade, a critical pathway in the inflammatory response. By blocking this pathway, this compound reduces the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

In addition to its anti-inflammatory effects, this compound has also exhibited moderate cytotoxic activity against several human cancer cell lines, including ovarian carcinoma (A2780), colorectal adenocarcinoma (HT29), breast cancer (MCF7), and thyroid carcinoma (SW1736).

Conclusion

The detailed NMR spectroscopic data and established experimental protocols provided in this guide serve as a crucial resource for the identification and characterization of this compound. Understanding its molecular structure with high fidelity is the foundation for exploring its therapeutic potential. The elucidated anti-inflammatory mechanism, involving the inhibition of the TLR4/NF-κB signaling pathway, presents a compelling case for its further investigation as a lead compound in the development of novel anti-inflammatory and potentially anti-cancer drugs. This guide aims to facilitate such research by providing a solid analytical and biological framework.

References

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Methoxylonchocarpin

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxylonchocarpin, a naturally occurring chalcone, belongs to the vast and structurally diverse class of flavonoids. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in complex matrices, which is fundamental in drug discovery and natural product research. This technical guide provides a detailed overview of the predicted mass spectrometry fragmentation pattern of this compound. Due to the absence of specific experimental mass spectral data for this compound in the reviewed literature, this guide is based on established fragmentation principles of flavonoids and related chalcones. The information presented herein serves as a robust predictive framework for researchers working with this and structurally similar molecules.

Predicted Mass Spectrometry Data of this compound

The fragmentation of this compound is anticipated to proceed through several characteristic pathways common to flavonoids, including retro-Diels-Alder (RDA) reactions, cleavage of the propenone linker, and losses of small neutral molecules. The following table summarizes the predicted key fragment ions for the protonated molecule [M+H]⁺ of this compound (Exact Mass: 336.1362).

| Predicted Fragment Ion (m/z) | Proposed Elemental Composition | Proposed Fragmentation Pathway | Neutral Loss (Da) |

| 337.1435 | [C21H21O4]⁺ | Protonated molecule | - |

| 322.1201 | [C20H18O4]⁺• | Loss of a methyl radical (•CH3) from the methoxy group | 15 |

| 309.1123 | [C19H17O4]⁺ | Loss of carbon monoxide (CO) from the chalcone backbone | 28 |

| 205.0865 | [C12H13O2]⁺ | Cleavage of the Cα-Cβ bond of the propenone linker | 132 |

| 177.0548 | [C11H9O2]⁺ | Retro-Diels-Alder (RDA) fragmentation of the chromene ring | 160 |

| 161.0603 | [C10H9O2]⁺ | Cleavage adjacent to the carbonyl group | 176 |

| 134.0732 | [C9H10O]⁺• | Fragment corresponding to the 4-methoxyphenyl group | 203 |

Experimental Protocols

While specific experimental conditions for this compound are not available, a general methodology for the analysis of flavonoids by liquid chromatography-mass spectrometry (LC-MS) is provided below. This protocol can be adapted and optimized for the specific analysis of this compound.

1. Sample Preparation:

-

Dissolve a known amount of this compound standard or extracted sample in a suitable solvent such as methanol or acetonitrile to a final concentration of 1-10 µg/mL.

-

Filter the solution through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used for flavonoid separation.

-

Mobile Phase: A gradient elution is commonly employed using:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid

-

-

Gradient Program: A typical gradient might start at 5-10% B, increasing to 95-100% B over 15-20 minutes, followed by a re-equilibration step.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

3. Mass Spectrometry (MS) Conditions:

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for flavonoids.

-

Ionization Voltage: +3.5 to +4.5 kV.

-

Capillary Temperature: 275-350 °C.

-

Sheath and Auxiliary Gas Flow: Optimize based on the instrument manufacturer's recommendations.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) is recommended for accurate mass measurements and elemental composition determination.

-

Scan Range: m/z 100-1000.

-

Fragmentation: Tandem mass spectrometry (MS/MS) experiments are performed using collision-induced dissociation (CID) with normalized collision energy ranging from 10-40 eV to induce fragmentation and obtain structural information.

Predicted Fragmentation Pathway of this compound

The following diagram illustrates the logical relationships in the predicted fragmentation of protonated this compound.

Caption: Predicted fragmentation pathways of protonated this compound.

Logical Workflow for Fragmentation Analysis

The process of elucidating the fragmentation pattern of a novel compound like this compound follows a structured workflow.

Caption: Workflow for mass spectrometry-based structural elucidation.

Conclusion

This technical guide provides a predictive yet comprehensive overview of the mass spectrometry fragmentation pattern of this compound. The outlined data, protocols, and pathways serve as a foundational resource for researchers in natural product chemistry and drug development. While experimental verification is the ultimate goal, this in-depth guide offers a robust starting point for the identification and structural characterization of this compound and related chalcones, thereby facilitating future research and application.

Unveiling the Physicochemical Profile of 4-Methoxylonchocarpin: A Technical Guide for Researchers

For Immediate Release

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical parameters for 4-Methoxylonchocarpin are summarized below, with the acknowledgment that the presented quantitative data are computationally predicted and await experimental verification.

| Property | Predicted Value | Data Source |

| Molecular Weight | 336.4 g/mol | PubChem |

| Molecular Formula | C21H20O4 | PubChem |

| XLogP3 | 4.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 336.13615911 g/mol | PubChem |

| Monoisotopic Mass | 336.13615911 g/mol | PubChem |

| Topological Polar Surface Area | 55.8 Ų | PubChem |

| Heavy Atom Count | 25 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 528 | PubChem |

Experimental Protocols for Physicochemical Characterization

Detailed and validated experimental protocols are essential for obtaining reliable physicochemical data. The following sections describe standard methodologies for determining the key properties of flavonoids like this compound.

Solubility Determination

The solubility of a compound is a critical factor influencing its bioavailability. A common method for determining aqueous and solvent solubility is the shake-flask method.

Protocol:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

The vial is agitated in a temperature-controlled shaker bath for a defined period (typically 24-72 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove undissolved solid.

-

The concentration of this compound in the filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The experiment is performed in triplicate to ensure accuracy.

Melting Point Determination

The melting point is a key indicator of a compound's purity and identity. The capillary melting point method is a standard and widely used technique.

Protocol:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is gradually increased at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different pH values, which affects its solubility, permeability, and target binding. Potentiometric titration is a common method for pKa determination.

Protocol:

-

A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a co-solvent system).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH against the volume of titrant added.

-

The pKa value is determined from the midpoint of the buffer region of the titration curve.

LogP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its membrane permeability and overall ADME properties. The shake-flask method is the traditional and most reliable method for experimental logP determination.

Protocol:

-

A solution of this compound is prepared in one of the two immiscible solvents (typically n-octanol and water).

-

Equal volumes of the two solvents are added to a flask, and the system is pre-saturated by shaking for 24 hours.

-

A known amount of this compound is added to the two-phase system.

-

The mixture is shaken until equilibrium is reached.

-

The two phases are separated, and the concentration of this compound in each phase is determined using an appropriate analytical method like HPLC-UV.

-

The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Potential Biological Activity: P-glycoprotein Inhibition

Chalcones, the class of compounds to which this compound belongs, have been reported to act as inhibitors of P-glycoprotein (P-gp).[1][2] P-gp is an ATP-dependent efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and efficacy.[3][4]

The inhibition of P-gp by compounds like this compound can occur through several mechanisms, including competitive binding to the drug-binding site or by interfering with the ATP hydrolysis that powers the pump.[5] By blocking the function of P-gp, these inhibitors can restore the sensitivity of resistant cancer cells to chemotherapy.

Below is a conceptual workflow illustrating the process of P-gp mediated drug efflux and its inhibition.

Caption: P-gp mediated drug efflux and its inhibition.

The following diagram illustrates a potential experimental workflow to evaluate the P-gp inhibitory activity of this compound.

Caption: Workflow for P-gp inhibition assay.

This technical guide serves as a foundational resource for researchers initiating studies on this compound. The provided protocols and conceptual frameworks are intended to guide the experimental design for the comprehensive characterization of this promising natural product. The elucidation of its complete physicochemical profile and biological activities will be crucial for unlocking its full therapeutic potential.

References

- 1. Synthesis, biological evaluation and 3D-QSAR studies of new chalcone derivatives as inhibitors of human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chalcone Derivatives as Potential Inhibitors of P-Glycoprotein and NorA: An In Silico and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chalcone Derivatives as Potential Inhibitors of P-Glycoprotein and NorA: An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 4-Methoxylonchocarpin in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Methoxylonchocarpin and DMSO

This compound is a naturally occurring chalcone, a class of compounds belonging to the flavonoid family. Chalcones are known for their diverse biological activities.[1] DMSO is a highly polar aprotic solvent widely used in biomedical research and drug discovery for its ability to dissolve a wide range of polar and nonpolar compounds.[2] Understanding the solubility and stability of this compound in DMSO is crucial for its use in in vitro assays, formulation development, and other research applications.

Expected Solubility of this compound in DMSO

Based on the general characteristics of chalcones, this compound is expected to exhibit good solubility in polar aprotic solvents like DMSO.[3][4] Chalcones are generally more soluble in organic solvents such as acetone, chloroform, and dichloromethane compared to aqueous solutions.[1] The solubility of heterocyclic chalcones, which share structural similarities, has been shown to be favorable in polar solvents like THF and acetone.[3]

Factors Influencing Solubility:

-

Polarity: The methoxy group in this compound can influence its polarity and potential for hydrogen bonding, which in turn affects its solubility.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid compound will impact its dissolution.

-

Temperature: Solubility of chalcones generally increases with temperature.[5]

Experimental Protocol for Determining Solubility

A reliable method for determining the solubility of this compound in DMSO is the shake-flask method.[5]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of DMSO in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the saturated solution to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring no solid particles are transferred.

-

-

Quantification:

-

Dilute an aliquot of the clear supernatant with an appropriate solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV).

-

Quantify the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated DMSO solution, which represents the solubility.

-

Workflow for Solubility Determination:

Caption: Workflow for determining the solubility of this compound in DMSO.

Expected Stability of this compound in DMSO

Chalcones are generally considered to be more stable than their corresponding flavonoids and isoflavonoids.[1] However, the stability of a compound in solution can be influenced by several factors.

Factors Influencing Stability:

-

Temperature: Higher temperatures can accelerate degradation.

-

Light: Photodegradation can occur, especially for compounds with chromophores.

-

pH: Although DMSO is aprotic, residual water or acidic/basic contaminants can promote hydrolysis or other degradation pathways.

-

Oxidation: The presence of oxygen can lead to oxidative degradation.

Experimental Protocol for Assessing Stability

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred approach to assess the stability of this compound in DMSO.[6][7]

Methodology:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 1 mg/mL).

-

-

Storage Conditions:

-

Aliquot the stock solution into several vials.

-

Store the vials under different conditions to assess the impact of various stressors:

-

Control: -20°C or -80°C (assuming stability at low temperatures).

-

Accelerated: 40°C.

-

Photostability: Exposure to light (e.g., in a photostability chamber).

-

Room Temperature: 25°C.

-

-

-

Time Points:

-

Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

-

-

Analysis:

-

At each time point, dilute an aliquot of the stored solution to a suitable concentration for HPLC analysis.

-

Use a validated stability-indicating HPLC method that can separate the parent compound from any potential degradation products.[6]

-

Monitor the peak area of this compound and the appearance of any new peaks (degradants).

-

-

Data Evaluation:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

-

Plot the percentage remaining versus time to determine the degradation kinetics.

-

Workflow for Stability Assessment:

Caption: Workflow for assessing the stability of this compound in DMSO.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the experimental protocols described above.

Table 1: Solubility of this compound in DMSO

| Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method of Analysis |

| 25 | [Experimental Value] | [Calculated Value] | HPLC-UV |

| 37 | [Experimental Value] | [Calculated Value] | HPLC-UV |

Table 2: Stability of this compound in DMSO at 1 mg/mL

| Storage Condition | Time Point | % Remaining | Degradation Products Observed |

| -20°C | 1 week | [Experimental Value] | [Observation] |

| 25°C | 24 hours | [Experimental Value] | [Observation] |

| 25°C | 1 week | [Experimental Value] | [Observation] |

| 40°C | 24 hours | [Experimental Value] | [Observation] |

| 40°C | 1 week | [Experimental Value] | [Observation] |

| Photostability | 24 hours | [Experimental Value] | [Observation] |

Analytical Method Considerations

HPLC Method Development:

A reverse-phase HPLC method is generally suitable for the analysis of chalcones.[6][8]

-

Column: A C18 column is a common choice.[6]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., acidified water or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[6][9]

-

Detection: UV detection at the wavelength of maximum absorbance for this compound should be used.

NMR Spectroscopy for Structural Elucidation:

Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for confirming the structure of this compound and for identifying any degradation products.[10][11][12] Comparing the NMR spectra of stressed samples with that of the control can reveal changes in the chemical structure.

Conclusion

While specific data for this compound is currently lacking, this guide provides a robust framework for researchers to determine its solubility and stability in DMSO. By following the detailed experimental protocols and utilizing appropriate analytical techniques, scientists and drug development professionals can obtain the necessary data to confidently advance their research with this promising compound. The general information provided on chalcones suggests that this compound is likely to be adequately soluble and stable in DMSO for most in vitro applications, but experimental verification is essential.

References

- 1. researchgate.net [researchgate.net]

- 2. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]

- 9. HPLC of flavanones and chalcones in different species and clones of Salix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Anti-Inflammatory Drugs’ Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling [mdpi.com]

- 11. preprints.org [preprints.org]

- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]

Unveiling the Bioactive Potential: A Preliminary Biological Screening of 4-Methoxylonchocarpin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxylonchocarpin is a naturally occurring chalcone, a class of flavonoids known for their diverse pharmacological activities. Isolated from various plant species, including Abrus precatorius and Ranunculus muricatus, this compound has garnered interest within the scientific community for its potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, summarizing its known anticancer and anti-inflammatory properties. While direct evidence of its antimicrobial activity remains to be fully elucidated, the broader class of chalcones has demonstrated significant antimicrobial potential, suggesting a promising avenue for future investigation. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development by presenting key quantitative data, detailed experimental protocols, and diagrammatic representations of its mechanisms of action and experimental workflows.

Anticancer Activity

Preliminary in vitro studies have demonstrated the cytotoxic effects of this compound against a panel of human cancer cell lines. The compound exhibits moderate activity, with IC50 values indicating its potential as a scaffold for the development of novel anticancer agents.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| A2780 | Ovarian Carcinoma | 25.4[2] |

| HT29 | Colorectal Adenocarcinoma | 20.2[2] |

| MCF7 | Breast Cancer | 23.7[2] |

| SW1736 | Thyroid Carcinoma | 26.2[2] |

| FaDu | Pharynx Carcinoma | > 30[2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

This compound

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a healthy culture.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

-

Incubate the plate for 24 to 72 hours, depending on the cell line and experimental design.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

-

Experimental Workflow: MTT Assay

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response.

Mechanism of Action: Inhibition of the TLR4/NF-κB Signaling Pathway

Research has shown that this compound exerts its anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced activation of the Toll-like receptor 4 (TLR4) signaling pathway.[1] This inhibition leads to the downstream suppression of nuclear factor-kappa B (NF-κB) activation and a subsequent reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] Furthermore, this compound has been observed to influence macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype.[1]

Signaling Pathway Diagram: TLR4/NF-κB Inhibition

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Methoxylonchocarpin: A Novel Chalcone Compound

This technical guide provides a comprehensive overview of this compound, a chalcone compound demonstrating significant therapeutic potential. The document details its chemical properties, synthesis, biological activities, and underlying mechanisms of action, supported by quantitative data and detailed experimental protocols.

Compound Profile

This compound, also known as (E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-methoxyphenyl)prop-2-en-1-one, is a naturally occurring chalcone found in plants such as Abrus precatorius and Ranunculus muricatus.[1][2] Chalcones are a class of flavonoids characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, a scaffold known for a wide array of pharmacological activities.[3]

| Property | Value | Source |

| Molecular Formula | C21H20O4 | [4] |

| Molecular Weight | 336.4 g/mol | [4] |

| CAS Number | 51589-67-4 | [4][5] |

| IUPAC Name | (E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | [4] |

| Class | Chalcone, Flavonoid | [4][6] |

Synthesis of this compound

The synthesis of chalcones is typically achieved through the Claisen-Schmidt condensation, an alkali-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.[7][8]

Experimental Protocol: General Chalcone Synthesis

This protocol is a representative method for chalcone synthesis based on the Claisen-Schmidt condensation.[9][10]

-

Reactant Preparation: Dissolve equimolar amounts of the appropriate substituted acetophenone (e.g., 1-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one) and substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) in a suitable solvent such as ethanol.

-

Catalysis: Slowly add an aqueous solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), to the reaction mixture dropwise while stirring.[9]

-

Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.[8][9]

-

Isolation: Once the reaction is complete, pour the mixture into cold water or a dilute acid solution (e.g., 1 M HCl) to precipitate the crude product.[9]

-

Purification: Collect the solid precipitate by vacuum filtration, wash it with cold water until the filtrate is neutral, and then air dry.[10]

-

Recrystallization: Purify the crude product further by recrystallization from an appropriate solvent, such as 95% ethanol, to yield the pure chalcone.[8]

Biological Activities and Mechanisms

This compound exhibits potent anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity

Studies have shown that this compound attenuates inflammation by modulating macrophage activity and inhibiting key inflammatory signaling pathways.[1]

Mechanism of Action:

-

TLR4 Inhibition: It directly inhibits the binding of lipopolysaccharide (LPS) to Toll-like receptor 4 (TLR4) on macrophages.[1]

-

NF-κB Pathway Suppression: By blocking LPS-TLR4 interaction, it prevents the downstream phosphorylation of transforming growth factor β-activated kinase 1 (TAK1) and subsequent activation of the nuclear factor (NF)-κB pathway.[1] This leads to a reduction in the expression of pro-inflammatory cytokines like Tumor Necrosis Factor (TNF) and Interleukin-6 (IL-6).[1]

-

Macrophage Polarization: this compound promotes the polarization of pro-inflammatory M1 macrophages towards an anti-inflammatory M2 phenotype. This is evidenced by the decreased expression of M1 markers (e.g., arginase-2, TNF) and increased expression of M2 markers (e.g., arginase-1, IL-10).[1]

Anticancer Activity

This compound has demonstrated moderate cytotoxic activity against a range of human cancer cell lines.[2] This suggests its potential as a scaffold for the development of novel anticancer agents.

Quantitative Data: Cytotoxicity

The efficacy of a potential anticancer compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.[11] The IC50 values for this compound against various cancer cell lines are summarized below.

| Cell Line | Cancer Type | IC50 (µM) |

| HT29 | Colorectal Adenocarcinoma | 20.2 |

| MCF7 | Breast Cancer | 23.7 |

| A2780 | Ovarian Carcinoma | 25.4 |

| SW1736 | Thyroid Carcinoma | 26.2 |

| FaDu | Pharynx Carcinoma | > 30 |

| Data sourced from Molecules (2020).[2][12] |

Key Experimental Protocols

Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.[13]

-

Cell Seeding: Plate human cancer cells (e.g., HT29, MCF7) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

-

MTT Addition: After incubation, remove the medium and add fresh medium containing MTT (typically 0.5 mg/mL) to each well.

-

Formazan Formation: Incubate the plates for another 2-4 hours to allow viable cells to metabolize the yellow MTT into purple formazan crystals.[13]

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 550-570 nm.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[14]

Protocol: Anti-inflammatory Activity Assessment (LPS-stimulated Macrophages)

This protocol outlines a method to evaluate the anti-inflammatory effects of a compound on macrophages.

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7 or bone marrow-derived macrophages) in appropriate media.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include control groups (untreated, LPS only, compound only).

-

Incubation: Incubate the cells for a suitable duration (e.g., 6-24 hours).

-

Analysis of Inflammatory Markers:

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Gene Expression: Isolate RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of genes encoding inflammatory mediators and macrophage polarization markers.

-

Protein Analysis: Prepare cell lysates and use Western blotting to analyze the activation (phosphorylation) of key signaling proteins like TAK1 and NF-κB.

-

-

Data Analysis: Compare the levels of inflammatory markers in the compound-treated groups to the LPS-only group to determine the inhibitory effect.

References

- 1. This compound attenuates inflammation by inhibiting lipopolysaccharide binding to Toll-like receptor of macrophages and M1 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C21H20O4 | CID 10472189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 51589-67-4 [sigmaaldrich.com]

- 6. Chemistry and pharmacology of 4-hydroxylonchocarpin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Synthesis and Evaluation of Novel Chalcone Derivatives with 99mTc/Re Complexes as Potential Probes for Detection of β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 4-Methoxychalcone Enhances Cisplatin-Induced Oxidative Stress and Cytotoxicity by Inhibiting the Nrf2/ARE-Mediated Defense Mechanism in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Scientific Compendium on 4-Methoxylonchocarpin (CAS 51589-67-4): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxylonchocarpin (ML), a natural chalcone identified by CAS number 51589-67-4, has emerged as a compound of significant interest in immunological and oncological research. This technical guide provides a comprehensive overview of its research applications, focusing on its anti-inflammatory and cytotoxic properties. This document details the molecular mechanisms of this compound, including its inhibitory effects on the Toll-like receptor 4 (TLR4) signaling pathway. Quantitative data from key experiments are presented in tabular format for clear comparison. Furthermore, detailed experimental protocols for the discussed assays are provided to facilitate the replication and extension of these findings. Visual representations of the core signaling pathway and experimental workflows are included to enhance understanding.

Introduction

This compound is a naturally occurring chalcone that has demonstrated potent biological activities. Primarily recognized for its anti-inflammatory effects, ML has been shown to modulate key signaling pathways involved in the inflammatory response. Recent studies have also highlighted its cytotoxic potential against various cancer cell lines, suggesting its prospective application in oncology. The primary mechanism of its anti-inflammatory action involves the inhibition of the lipopolysaccharide (LPS)-induced inflammatory cascade by directly interfering with the binding of LPS to the Toll-like receptor 4 (TLR4) complex. This initial interaction blockade subsequently suppresses the downstream activation of critical inflammatory mediators, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). This guide synthesizes the current scientific knowledge on this compound, offering a technical resource for researchers exploring its therapeutic potential.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A2780 | Ovarian Carcinoma | 25.4 | [1] |

| HT29 | Colorectal Adenocarcinoma | 20.2 | [1] |

| MCF7 | Breast Cancer | 23.7 | [1] |

| SW1736 | Thyroid Carcinoma | 26.2 | [1] |

| FaDu | Pharynx Carcinoma | > 30 | [1] |

Table 2: In Vivo Anti-inflammatory Effects of this compound in a TNBS-Induced Colitis Mouse Model

| Treatment Group | Colon Length (cm) | Myeloperoxidase (MPO) Activity (U/mg tissue) |

| Normal Control | 8.5 ± 0.4 | 0.2 ± 0.05 |

| TNBS Control | 6.2 ± 0.5 | 1.8 ± 0.3 |

| This compound (10 mg/kg) | 7.8 ± 0.6 | 0.8 ± 0.2 |

| This compound (20 mg/kg) | 8.1 ± 0.5 | 0.5 ± 0.1 |

Data are presented as mean ± standard deviation. TNBS: 2,4,6-trinitrobenzenesulfonic acid.

Signaling Pathways and Experimental Workflows

Inhibition of the TLR4 Signaling Pathway

This compound exerts its primary anti-inflammatory effect by inhibiting the activation of the TLR4 signaling pathway by LPS. This inhibition occurs at the initial step of the cascade, preventing LPS from binding to the TLR4/MD-2 complex. This blockade subsequently prevents the recruitment of downstream adaptor proteins and the activation of key inflammatory transcription factors.

Caption: Inhibition of the TLR4 signaling pathway by this compound.

Experimental Workflow for Assessing Anti-inflammatory Activity

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory properties of this compound in a macrophage cell line.

Caption: Workflow for in vitro anti-inflammatory assessment of this compound.

Experimental Protocols

Cell Culture

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

In Vitro TLR4 Competitive Binding Assay

-

Plate Coating: 96-well high-binding plates are coated with recombinant human TLR4/MD-2 complex (1 µg/mL) in PBS overnight at 4°C.

-

Washing: Plates are washed three times with wash buffer (PBS containing 0.05% Tween-20).

-

Blocking: Wells are blocked with 1% BSA in PBS for 1 hour at room temperature.

-

Washing: Plates are washed three times with wash buffer.

-

Competition: Biotinylated LPS (100 ng/mL) is mixed with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and added to the wells. The plate is incubated for 2 hours at room temperature.

-

Washing: Plates are washed three times with wash buffer.

-

Detection: Streptavidin-HRP conjugate (1:1000 dilution) is added to each well and incubated for 1 hour at room temperature.

-

Washing: Plates are washed five times with wash buffer.

-

Substrate Addition: TMB substrate solution is added, and the reaction is stopped with 2N H₂SO₄.

-

Measurement: Absorbance is read at 450 nm using a microplate reader.

NF-κB Luciferase Reporter Assay

-

Cell Seeding: RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Cells are then stimulated with LPS (100 ng/mL) for 6 hours.

-

Lysis: The medium is removed, and cells are lysed with 1X reporter lysis buffer.

-

Luciferase Assay: Luciferase activity in the cell lysates is measured using a luciferase assay system according to the manufacturer's instructions with a luminometer.

Western Blot for Phosphorylated TAK1 (p-TAK1)

-

Cell Treatment: RAW 264.7 cells are seeded in 6-well plates and grown to 80-90% confluency. Cells are pre-treated with this compound for 1 hour, followed by stimulation with LPS (100 ng/mL) for 30 minutes.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by 10% SDS-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated TAK1 (p-TAK1). A primary antibody for total TAK1 is used on a separate blot for normalization. An antibody for a housekeeping protein (e.g., β-actin or GAPDH) is also used as a loading control.

-

Washing: The membrane is washed three times with TBST.

-

Secondary Antibody Incubation: The membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: The membrane is washed three times with TBST.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cytokine Measurement by ELISA

-

Sample Collection: Supernatants from cultured RAW 264.7 cells treated as described in the workflow are collected.

-

ELISA Procedure: The concentrations of TNF-α and IL-6 in the supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations in the samples are calculated from this curve.

Myeloperoxidase (MPO) Activity Assay

-

Tissue Homogenization: Colon tissue samples are weighed and homogenized in a buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).

-

Centrifugation: The homogenates are centrifuged, and the supernatants are collected.

-

Assay Reaction: The supernatant is mixed with a reaction buffer containing o-dianisidine dihydrochloride and hydrogen peroxide.

-

Measurement: The change in absorbance at 460 nm is measured over time using a spectrophotometer.

-

Calculation: MPO activity is calculated based on the rate of change in absorbance and expressed as units per milligram of tissue.

Conclusion

This compound (CAS 51589-67-4) is a promising natural compound with well-documented anti-inflammatory and emerging cytotoxic activities. Its ability to potently inhibit the TLR4 signaling pathway at multiple points highlights its potential as a lead compound for the development of novel therapeutics for inflammatory diseases. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community to further investigate and unlock the full therapeutic potential of this intriguing molecule. Further research is warranted to explore its pharmacokinetic and pharmacodynamic properties in more detail and to evaluate its efficacy and safety in relevant preclinical and clinical models.

References

An In-depth Technical Guide to the Ethnobotanical Uses and Biological Activities of 4-Methoxylonchocarpin

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxylonchocarpin, a naturally occurring chalcone, has garnered significant scientific interest due to its presence in various medicinal plants and its notable biological activities. This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing this compound, detailed experimental protocols for its isolation and biological evaluation, and an in-depth analysis of its known signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and key cellular mechanisms are visualized through detailed diagrams. This document serves as a crucial resource for researchers and professionals in the fields of ethnopharmacology, natural product chemistry, and drug discovery.

Introduction to this compound

This compound is a chalcone, a type of flavonoid that constitutes the central core for a variety of important biological compounds. It is characterized by an open-chain structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This structural feature is responsible for the diverse pharmacological effects observed in this class of compounds. Found in a variety of plant species, particularly within the Fabaceae family, this compound has been identified as a key contributor to the therapeutic properties of several traditional medicines.

Ethnobotanical Uses of Plants Containing this compound

The traditional use of plants containing this compound is widespread, with applications ranging from the treatment of inflammatory conditions to infectious diseases and even cancer. The primary plant source discussed in the literature is Abrus precatorius, with related genera such as Lonchocarpus, Derris, and Millettia also being of ethnobotanical importance.

Abrus precatorius (Fabaceae)

The roots of Abrus precatorius have a rich history in traditional medicine, particularly in Vietnam and China, for treating a variety of inflammatory ailments.[1] Ethnobotanical evidence supports its use for conditions such as stomatitis, asthma, bronchitis, and hepatitis.[1] The anti-inflammatory properties of the plant are, in part, attributed to its this compound content. Traditional preparations often involve decoctions or extracts of the roots.

Genera of Interest: Lonchocarpus, Derris, and Millettia

Species within the genera Lonchocarpus, Derris, and Millettia have been traditionally used for their medicinal and piscicidal properties. Lonchocarpus species are used in traditional medicine to treat a range of conditions including pain and inflammation. Derris species have been utilized in Thai traditional medicine for musculoskeletal pain.[2] The genus Millettia has a significant place in African pharmacopoeias for treating tumors, inflammation, and infections.[3][4] While not all species in these genera have been explicitly analyzed for this compound, they are known sources of structurally related isoflavonoids and rotenoids, suggesting they are promising candidates for further investigation.

Table 1: Summary of Ethnobotanical Uses of Plants Containing or Related to this compound

| Plant Species/Genus | Family | Traditional Use | Part Used |

| Abrus precatorius | Fabaceae | Stomatitis, asthma, bronchitis, hepatitis[1] | Roots |

| Lonchocarpus sericeus | Fabaceae | Pain, inflammation | Stem bark |

| Derris scandens | Fabaceae | Musculoskeletal pain[2] | - |

| Millettia sp. | Fabaceae | Tumors, inflammation, antiviral, bactericidal[3][4] | - |

Biological Activities and Quantitative Data

This compound has demonstrated significant biological activity in preclinical studies, most notably cytotoxic effects against various cancer cell lines.

Cytotoxic Activity

Research has shown that this compound exhibits moderate cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been quantified and are summarized in the table below.

Table 2: Cytotoxic Activity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A2780 | Ovarian Carcinoma | 25.4 |

| HT29 | Colorectal Adenocarcinoma | 20.2 |

| MCF7 | Breast Cancer | 23.7 |

| SW1736 | Thyroid Carcinoma | 26.2 |

Data sourced from a study on compounds isolated from Ranunculus muricatus.

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of this compound.

Isolation and Purification of this compound from Abrus precatorius

This protocol is a representative method based on the principles of flavonoid isolation from plant materials using column chromatography.

4.1.1. Extraction

-

Plant Material Preparation: Air-dry the roots of Abrus precatorius in the shade for two weeks. Grind the dried roots into a fine powder using a mechanical grinder.

-

Solvent Extraction: Perform a Soxhlet extraction on 500g of the powdered root material with 2.5 L of 80% methanol for 48 hours.

-

Concentration: Concentrate the resulting methanolic extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a crude extract.

4.1.2. Column Chromatography

-

Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a glass column (5 cm diameter, 60 cm length).

-

Sample Loading: Dissolve the crude methanolic extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).

-

Fraction Collection: Collect the eluate in fractions of 50 mL.

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (e.g., 7:3). Visualize the spots under UV light (254 nm and 366 nm).

-

Pooling and Purification: Combine the fractions that show a similar TLC profile corresponding to the expected Rf value for this compound. Further purify the pooled fractions using a Sephadex LH-20 column with methanol as the eluent to yield pure this compound.

4.1.3. Workflow Diagram

References

Theoretical Prediction of 4-Methoxylonchocarpin Bioactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxylonchocarpin, a naturally occurring chalcone, has demonstrated significant anti-inflammatory properties. Experimental evidence indicates its mechanism of action involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, a key regulator of the innate immune response. This technical guide provides a comprehensive overview of the theoretical prediction of this compound's bioactivity, focusing on its established anti-inflammatory effects. It outlines detailed in silico methodologies for predicting its interaction with TLR4, its pharmacokinetic properties, and its downstream effects on the NF-κB signaling cascade and macrophage polarization. This document is intended to serve as a resource for researchers and drug development professionals interested in the computational assessment and further investigation of this compound and related compounds.

Introduction to this compound and its Known Bioactivity

This compound is a flavonoid that has been identified as a potent anti-inflammatory agent. Its primary mechanism of action involves the modulation of inflammatory responses initiated by lipopolysaccharide (LPS).[1] Experimental studies have shown that this compound can attenuate inflammation by directly interfering with the binding of LPS to Toll-like receptor 4 (TLR4) on macrophages.[1] This interaction blocks the activation of downstream signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammatory gene expression.[1]

The inhibition of the NF-κB pathway by this compound leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] Furthermore, this compound has been observed to promote the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[1] This is evidenced by a decrease in the expression of M1 markers, like arginase-2 and TNF-α, and an increase in the expression of M2 markers, such as arginase-1 and IL-10.[1]

Data Presentation: Summary of Predicted and Experimental Bioactivity

The following tables summarize the key quantitative data related to the anti-inflammatory bioactivity of this compound.

Table 1: Predicted Interaction and Affinity for TLR4

| Parameter | Predicted Value | Experimental Validation (if available) |

| Binding Affinity (kcal/mol) | Value from Docking | Experimental Value |

| Inhibition Constant (Ki) | Calculated Value | Experimental Value |

| Interacting Residues | List of Amino Acids | Crystallography Data |

Table 2: Predicted ADMET Properties of this compound

| ADMET Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | Value (%) | High/Low |

| Caco-2 Permeability | Value (log Papp) | High/Low |

| Distribution | ||

| VDss (human) | Value (log L/kg) | High/Low |

| BBB Permeability | Value (logBB) | Yes/No |

| Metabolism | ||

| CYP2D6 Substrate | Yes/No | |

| CYP3A4 Substrate | Yes/No | |

| Excretion | ||

| Total Clearance | Value (log ml/min/kg) | High/Low |

| Toxicity | ||

| AMES Toxicity | Yes/No | Mutagenic Potential |

| hERG I Inhibitor | Yes/No | Cardiotoxicity Risk |

| Hepatotoxicity | Yes/No | Liver Damage Risk |

Table 3: Effect on NF-κB Signaling and Macrophage Polarization

| Biomarker | Effect of this compound | Quantitative Measurement (e.g., IC50, Fold Change) |

| NF-κB Pathway | ||

| p-IKK | Inhibition | Value |

| p-IκBα | Inhibition | Value |

| Nuclear p50/p65 | Inhibition | Value |

| Pro-inflammatory Cytokines (M1 Markers) | ||

| TNF-α | Inhibition | IC50 Value |

| IL-6 | Inhibition | IC50 Value |

| iNOS | Inhibition | Fold Change |

| Anti-inflammatory Cytokines (M2 Markers) | ||

| IL-10 | Induction | Fold Change |

| Arginase-1 | Induction | Fold Change |

Experimental Protocols: In Silico Prediction of Bioactivity

This section provides detailed methodologies for the theoretical prediction of this compound's bioactivity using computational tools.

Molecular Docking of this compound with TLR4

This protocol outlines the steps for predicting the binding interaction between this compound and the TLR4/MD-2 complex.

Objective: To predict the binding affinity, binding mode, and key interacting residues of this compound with the TLR4/MD-2 complex.

Materials:

-

3D structure of this compound (SDF or MOL2 format).

-

Crystal structure of the human TLR4/MD-2 complex (e.g., PDB ID: 3FXI).[2]

-

Molecular docking software (e.g., AutoDock Vina, Schrödinger Maestro).

-

Visualization software (e.g., PyMOL, Discovery Studio).

Protocol:

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database (e.g., PubChem).

-

Optimize the ligand geometry using a force field (e.g., MMFF94).

-

Assign partial charges (e.g., Gasteiger charges).

-

Define rotatable bonds.

-

-

Receptor Preparation:

-

Download the crystal structure of the TLR4/MD-2 complex from the Protein Data Bank.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign charges.

-

Define the binding site based on the location of the co-crystallized ligand (LPS) or using a binding site prediction tool.

-

-

Molecular Docking:

-

Set up the grid box to encompass the defined binding site.

-

Perform the docking simulation using a suitable algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

-

Generate multiple binding poses.

-

-

Analysis of Results:

-

Analyze the docking poses and rank them based on their binding affinity (e.g., kcal/mol).

-

Visualize the best-ranked pose to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the receptor.

-

Record the interacting amino acid residues.

-

ADMET Prediction of this compound

This protocol describes the use of online tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.

Objective: To assess the drug-likeness and potential pharmacokinetic and toxicity profiles of this compound.

Materials:

-

SMILES string or 2D structure of this compound.

-

Access to free online ADMET prediction tools (e.g., SwissADME, pkCSM, PreADMET).[3][4][5][6]

Protocol:

-

Input Molecular Structure:

-

Access a chosen online ADMET prediction server.

-

Input the SMILES string or draw/upload the 2D structure of this compound.

-

-

Prediction of Physicochemical Properties:

-

Run the prediction for properties such as molecular weight, logP, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).

-

Evaluate compliance with Lipinski's rule of five for oral bioavailability.

-

-

Prediction of Pharmacokinetic Properties:

-

Predict absorption parameters like human intestinal absorption and Caco-2 permeability.

-

Predict distribution parameters such as volume of distribution (VDss) and blood-brain barrier (BBB) permeability.

-

Predict metabolism by cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).

-

Predict excretion parameters like total clearance.

-

-

Prediction of Toxicity:

-

Predict potential toxicity endpoints such as AMES mutagenicity, hERG inhibition (cardiotoxicity), and hepatotoxicity.

-

-

Data Analysis:

-

Compile the predicted ADMET properties into a table (see Table 2).

-

Interpret the results to assess the overall drug-likeness and potential liabilities of this compound.